[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound features a pyrazole ring substituted with a dimethyl group and a 2-methylpropylamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with the appropriate primary amine . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism by which (1,3-dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Similar in structure but lacks the 2-methylpropylamine group.
1,3-Dimethyl-4-phthalidylpyrazole: Contains a phthalidyl group instead of the 2-methylpropylamine group.
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 2-methylpropylamine group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-13(4)12-9(10)3/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
PUNMWEKOGSHZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC(C)C)C |
Origin of Product |
United States |
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